(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Stereochemical Configuration Analysis
The IUPAC name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid systematically describes the compound’s architecture. The core structure consists of a pentanoic acid backbone substituted at the second carbon with a fluorenylmethoxycarbonyl (Fmoc) group and at the fifth carbon with a 3-chlorophenyl moiety. The (S) designation specifies the absolute configuration at the α-carbon, critical for maintaining stereochemical integrity in peptide synthesis.
The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), protects the amino functionality during iterative coupling cycles. Its 9H-fluoren-9-ylmethyl moiety provides UV-detectable aromaticity and base-labile cleavage properties. The 3-chlorophenyl substituent introduces steric and electronic effects that influence molecular packing and intermolecular interactions, as observed in related chlorinated phenylalanine derivatives.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Backbone | Pentanoic acid (5-carbon chain) |
| α-Carbon Substituent | Fmoc-protected amino group [(9H-fluoren-9-yl)methoxycarbonyl] |
| Distal Substituent | 3-Chlorophenyl group at C5 |
| Stereochemistry | (S)-configuration at α-carbon |
| Molecular Formula | C₂₆H₂₄ClNO₄ |
The stereochemical stability of the α-carbon is paramount, as epimerization during SPPS can compromise peptide fidelity. Studies on analogous Fmoc-thioamide residues demonstrate that base-mediated deprotection steps (e.g., piperidine treatment) may induce racemization, necessitating optimized protocols to preserve the (S)-configuration.
Comparative Structural Analysis With Related Fmoc-Protected Amino Acid Derivatives
The compound belongs to a broader family of Fmoc-protected non-natural amino acids, which are engineered to modulate peptide properties such as solubility, stability, and self-assembly.
Fmoc-L-3-Chlorophenylalanine
This derivative (C₂₄H₂₀ClNO₄) features a shorter propanoic acid backbone and a 3-chlorophenyl group directly attached to the β-carbon. Unlike the pentanoic acid extension in the target compound, its compact structure favors π-π stacking between aromatic rings, enhancing crystallinity in supramolecular assemblies.
Fmoc-3-chloro-N-methyl-L-phenylalanine
Incorporating an N-methyl group (C₂₅H₂₂ClNO₄), this variant reduces hydrogen-bonding capacity, altering conformational flexibility and solvent interactions. The methyl group sterically hinders backbone rotation, potentially stabilizing helical conformations in peptides.
Fmoc-4-methoxy-L-homophenylalanine
With a para-methoxy substituent and a homophenylalanine backbone (C₂₆H₂₅NO₅), this analog demonstrates how electron-donating groups and extended side chains influence electronic profiles and aggregation behavior. The methoxy group enhances solubility in polar solvents, while the homophenylalanine extension promotes β-sheet formation in hydrogels.
Table 2: Structural Comparison of Fmoc-Protected Derivatives
The pentanoic acid backbone of the target compound introduces greater torsional freedom compared to shorter-chain analogs, enabling adaptive folding in peptide sequences. This flexibility is advantageous in designing stimuli-responsive biomaterials, where conformational changes drive macroscopic transitions.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound remain unreported, insights can be extrapolated from related systems.
Self-Assembly Behavior
Fmoc-protected amino acids with aromatic side chains often form β-sheet-like fibrils or lamellar structures via π-π stacking and hydrogen bonding. The 3-chlorophenyl group’s electron-withdrawing nature may weaken stacking interactions compared to methoxy-substituted analogs, potentially leading to amorphous or less-ordered aggregates.
Table 3: Hypothetical Crystallographic Parameters
The absence of a β-carbon substituent (unlike homophenylalanine derivatives) may reduce steric constraints, allowing tighter molecular packing. However, the chlorine atom’s van der Waals radius (1.8 Å) could disrupt lattice symmetry, complicating crystallization.
Properties
Molecular Formula |
C26H24ClNO4 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(2S)-5-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H24ClNO4/c27-18-9-5-7-17(15-18)8-6-14-24(25(29)30)28-26(31)32-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
InChI Key |
XVPJGXLHKVWQJO-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC=C4)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection of the Amino Group
The key step in the preparation is the selective protection of the amino group with the Fmoc moiety. The reaction is typically carried out as follows:
-
- Starting material: (S)-2-amino-5-(3-chlorophenyl)pentanoic acid
- Protecting agent: Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
- Base: Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)
- Solvent: A biphasic mixture of water and an organic solvent such as dioxane or tetrahydrofuran (THF)
- Temperature: 0–25 °C
- Reaction time: 1–4 hours
-
- Dissolve the amino acid in aqueous sodium carbonate solution.
- Add the Fmoc-Cl dissolved in the organic solvent dropwise with stirring.
- Maintain the reaction temperature to avoid racemization.
- After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid.
- The product is filtered, washed, and dried.
Outcome:
The reaction yields this compound with high stereochemical purity and good yield (typically 70–90%).
Purification Techniques
- Crystallization: The crude product is often purified by recrystallization from solvents such as ethyl acetate/hexane or methanol/water mixtures.
- Chromatography: If higher purity is required, silica gel column chromatography using gradients of ethyl acetate and hexane or preparative HPLC can be employed.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the Fmoc group and the integrity of the amino acid backbone.
- Mass Spectrometry: Confirms molecular weight and purity.
- Optical Rotation: Confirms retention of (S)-configuration.
- Melting Point: Used as a purity indicator.
Reaction Scheme Summary
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | (S)-2-amino-5-(3-chlorophenyl)pentanoic acid | Starting material | Chiral amino acid substrate |
| 2 | Fmoc-Cl, Na2CO3, dioxane/water, 0–25 °C | Fmoc protection of amino group | Fmoc-protected amino acid |
| 3 | Acidification, filtration, washing | Isolation and purification | Pure this compound |
Research Findings and Optimization Notes
- Stereochemical Integrity: Maintaining low temperature and mild basic conditions during Fmoc protection is critical to prevent racemization of the chiral center.
- Yield Optimization: Using freshly distilled Fmoc-Cl and controlling the pH around 8–9 improves yield and purity.
- Solvent Choice: Biphasic solvent systems facilitate efficient reaction and easy separation of product.
- Scalability: The method is scalable for gram to kilogram quantities with consistent stereochemical and chemical purity.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting Material | (S)-2-amino-5-(3-chlorophenyl)pentanoic acid |
| Protecting Agent | Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Base | Sodium carbonate or bicarbonate |
| Solvent | Dioxane/water or THF/water biphasic |
| Temperature | 0–25 °C |
| Reaction Time | 1–4 hours |
| Purification | Recrystallization or chromatography |
| Yield | 70–90% |
| Stereochemical Purity | >99% (confirmed by optical rotation) |
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to liberate the primary amine for further peptide coupling .
| Reagent | Conditions | Reaction Time | Yield | Source |
|---|---|---|---|---|
| 20% piperidine/DMF | 25°C, inert atmosphere | 30 minutes | >95% | |
| DBU (1,8-diazabicycloundec-7-ene) | 0.1 M in DCM, 0°C → RT | 2 hours | 90% |
Mechanistic Insight :
-
Piperidine induces β-elimination, cleaving the Fmoc-carbamate bond to release CO₂ and fluorenylmethyl alcohol .
-
DBU facilitates deprotonation, accelerating cleavage kinetics in non-polar solvents .
Peptide Coupling Reactions
The carboxylic acid undergoes activation for amide bond formation, critical for solid-phase peptide synthesis (SPPS) .
EDCI/HOBt-Mediated Coupling
| Reagent System | Solvent | Temperature | Coupling Efficiency | Source |
|---|---|---|---|---|
| EDCI/HOBt/NMM (1:1:2.5) | DCM | 0°C → RT | 98% | |
| HATU/DIEA (1:2) | DMF | -20°C → RT | 95% |
Key Observations :
Esterification and Hydrolysis
The carboxylic acid is esterified for solubility modulation or hydrolyzed under acidic/basic conditions .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl ester | SOCl₂/MeOH, reflux, 4 hours | Methyl pentanoate derivative | 85% | |
| Hydrolysis | 1 M NaOH, RT, 12 hours | Regenerated carboxylic acid | Quantitative |
Notable Side Reaction :
Alkylation at the Amine Position
After Fmoc removal, the free amine participates in reductive alkylation or nucleophilic substitutions .
Reductive Amination
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH, 24 hours, RT | N-benzyl derivative | 78% | |
| Ethyl glyoxylate | STAB, DCE, 48 hours, 40°C | N-glyoxylamide analog | 65% |
Challenges :
Chlorophenyl-Specific Reactions
The 3-chlorophenyl group undergoes selective transformations:
Limitations :
-
Electron-withdrawing Fmoc and carboxyl groups deactivate the aryl chloride toward cross-coupling.
Stability Under Synthetic Conditions
Critical degradation pathways were characterized:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| pH < 2 (HCl, 25°C) | Hydrolysis of amide bond | 8 hours | |
| UV light (254 nm) | Radical-induced C-Cl bond cleavage | 30 minutes |
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can protect the amino group during chemical reactions, while the chlorophenyl group can participate in binding interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Chirality : All analogs retain the (S)-configuration, critical for maintaining stereochemical integrity in peptide synthesis.
- Molecular Weight : The target compound’s molecular weight (≈457 g/mol) is intermediate between analogs with simple aliphatic (367 g/mol) and complex heterocyclic (500–518 g/mol) substituents .
Physicochemical Properties
- Optical Rotation : The target compound’s optical rotation is unreported, but analogs with aromatic or heterocyclic substituents show [α]₂₀ᴅ values between −6.3 and −8.3, influenced by substituent electronic effects .
- Solubility : The 3-chlorophenyl group increases hydrophobicity compared to polar analogs (e.g., 2i with a hydroxyl group), reducing aqueous solubility but enhancing compatibility with organic solvents like DMF or dichloromethane .
- Stability: Fmoc groups are base-labile, requiring careful handling during SPPS.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorophenyl moiety. Its molecular formula is C22H24ClN2O4, with a molecular weight of 404.89 g/mol. The synthesis typically involves several steps, including protection of the amine group and coupling with the chlorophenyl-acetic acid derivative.
Synthetic Route Overview
- Protection of Amine : The amine group is protected using an Fmoc group.
- Formation of Chlorophenyl Moiety : The chlorophenyl-acetic acid derivative is synthesized.
- Coupling Reaction : The protected amine is coupled with the chlorophenyl-acetic acid under specific conditions using coupling reagents like EDCI or DCC.
Biological Activity
The compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of fluorenes, including this compound, show significant antimicrobial activity against various bacterial strains. A study demonstrated that fluorene derivatives possess inhibitory effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of electron-withdrawing groups like chlorine enhances this activity.
| Bacterial Strain | Inhibition Concentration (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 100 | Planktonic and biofilm |
| Escherichia coli | 100 | Planktonic |
| Pseudomonas aeruginosa | 100 | Planktonic |
Anticancer Activity
Fluorenone derivatives have been explored for their anticancer potential. Studies have shown that certain modifications in the structure enhance antiproliferative activity against cancer cell lines by acting as topoisomerase inhibitors .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other fluorenone derivatives that target enoyl-acyl carrier protein reductase (InhA), crucial for Mycobacterium tuberculosis survival .
- Protein-Ligand Interactions : The Fmoc group stabilizes the compound during reactions, while the chlorophenyl moiety facilitates interactions through hydrogen bonding and hydrophobic forces, modulating enzyme or receptor activities .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various fluorenone derivatives against multi-drug resistant strains. The findings indicated that structural modifications significantly affected their activity spectrum and intensity .
- Antiproliferative Effects : Another investigation focused on the cytotoxic effects of fluorenone derivatives on cancer cell lines, revealing that compounds with longer alkyl chains exhibited enhanced activity compared to their branched counterparts .
Q & A
Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other protective groups intact. This compound, as an Fmoc-protected amino acid derivative, is critical for sequential peptide chain elongation. Its structure includes a 3-chlorophenyl side chain, which may influence peptide solubility or bioactivity .
Q. What safety precautions are essential when handling this compound?
Based on GHS classifications, this compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Researchers must:
Q. What are the recommended storage conditions to ensure compound stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture or high temperatures (>25°C), which may accelerate decomposition. Monitor for discoloration or precipitation as signs of degradation .
Advanced Research Questions
Q. How can researchers optimize synthesis yield in solid-phase protocols?
Key optimization strategies include:
- Coupling Conditions : Use 2–4 equivalents of Fmoc-amino acid with activating agents (e.g., HBTU/HOBt) in DMF or DCM.
- Temperature Control : Maintain 0–4°C during coupling to minimize racemization.
- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate >95% pure product .
Q. How should conflicting spectroscopic data (e.g., NMR/MS) be resolved during characterization?
- Cross-Validation : Compare H/C NMR data with structurally analogous compounds (e.g., Fmoc-protected phenylalanine derivatives).
- High-Resolution MS : Confirm molecular ion ([M+H]) using ESI-TOF.
- Supplementary Techniques : Use IR spectroscopy to verify carbonyl stretches (~1700 cm for Fmoc) and elemental analysis for C/H/N ratios .
Q. What experimental strategies mitigate racemization during peptide coupling?
- Additives : Include 1% HOBt or Oxyma Pure to suppress base-induced racemization.
- Low Temperatures : Perform reactions at 0–4°C.
- Short Deprotection Times : Limit piperidine exposure to 5–10 minutes per cycle .
Q. How can impurities in synthesized batches be systematically analyzed?
- Analytical HPLC : Use a gradient of 5–95% acetonitrile/water (0.1% TFA) over 30 minutes to detect byproducts.
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., truncated peptides or Fmoc-deprotected species).
- Orthogonal Methods : Compare retention times with commercial standards or spiked samples .
Q. How to design stability studies under varying pH and temperature conditions?
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours; analyze degradation via HPLC.
- Thermal Stress : Heat samples at 40–60°C for 1–7 days; monitor decomposition products.
- Light Sensitivity : Expose to UV (365 nm) and visible light; assess photodegradation kinetics .
Contradiction Management in Data
Q. How should researchers address incomplete or conflicting toxicity data?
- Precautionary Principle : Assume higher hazard categories (e.g., treat as Category 2 for skin corrosion if data is ambiguous).
- Literature Cross-Check : Compare with structurally related Fmoc-amino acids (e.g., Fmoc-Phe-OH) for analogous hazards.
- In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints .
Q. What steps validate the compound’s compatibility with automated peptide synthesizers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
